Cas no 1704941-68-3 ((3R)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

(3R)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid is a chiral Fmoc-protected amino acid derivative featuring a 1,3-dimethylpyrazole substituent. Its key advantages include high stereochemical purity, ensured by the (R)-configuration, and the presence of an Fmoc protecting group, which enhances stability during peptide synthesis. The 1,3-dimethylpyrazole moiety offers potential for further functionalization, making it valuable in medicinal chemistry and drug discovery. The carboxylic acid functionality allows for efficient coupling in solid-phase peptide synthesis (SPPS). This compound is particularly useful in constructing complex peptidomimetics or as a building block for bioactive molecules requiring precise stereocontrol and orthogonal protection strategies.
(3R)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid structure
1704941-68-3 structure
Product Name:(3R)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
CAS No:1704941-68-3
MF:C23H23N3O4
MW:405.446425676346
CID:6252508
PubChem ID:103893239
Update Time:2025-05-20

(3R)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • (3R)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
    • EN300-1164514
    • (3R)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
    • 1704941-68-3
    • Inchi: 1S/C23H23N3O4/c1-14-19(12-26(2)25-14)21(11-22(27)28)24-23(29)30-13-20-17-9-5-3-7-15(17)16-8-4-6-10-18(16)20/h3-10,12,20-21H,11,13H2,1-2H3,(H,24,29)(H,27,28)/t21-/m1/s1
    • InChI Key: QQQUJUNMQLWTPO-OAQYLSRUSA-N
    • SMILES: O(C(N[C@H](CC(=O)O)C1=CN(C)N=C1C)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 405.16885622g/mol
  • Monoisotopic Mass: 405.16885622g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 7
  • Complexity: 608
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 93.4Ų

(3R)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Pricemore >>

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Additional information on (3R)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid

Introduction to Compound CAS No. 1704941-68-3: (3R)-3-(1,3-Dimethyl-1H-Pyrazol-4-Yl)-3-{(9H-Fluoren-9-Yl)Methoxycarbonyl}Amino)Propanoic Acid

The compound (3R)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-3-{(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid, identified by the CAS registry number 1704941-68-3, is a significant molecule in the field of organic chemistry and drug discovery. This compound is characterized by its complex structure, which includes a pyrazole ring, a fluorenylmethoxycarbonyl (Fmoc) group, and a chiral center at the third carbon of the propanoic acid backbone. The presence of these functional groups makes it a versatile molecule with potential applications in peptide synthesis, medicinal chemistry, and biotechnology.

Recent advancements in chemical synthesis have enabled researchers to explore the properties and applications of this compound more thoroughly. The Fmoc group, a well-known protecting group in peptide chemistry, plays a crucial role in controlling the reactivity of the amine functionality during synthesis. This has led to its widespread use in solid-phase peptide synthesis (SPPS), where precise control over amino acid coupling is essential. The pyrazole ring, on the other hand, contributes to the molecule's stability and bioavailability, making it an attractive candidate for drug development.

One of the most notable aspects of this compound is its stereochemistry. The (3R) configuration at the chiral center ensures that the molecule exhibits specific pharmacokinetic properties, which are critical for its effectiveness as a therapeutic agent. Recent studies have demonstrated that this configuration enhances the molecule's ability to interact with target proteins, thereby improving its efficacy in biological systems.

In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic substitution and coupling reactions. The use of enantioselective catalysts has been instrumental in achieving high enantiomeric excess (ee) during the formation of the chiral center. This has significantly improved the yield and purity of the final product, making it more suitable for large-scale production.

The application of this compound extends beyond traditional peptide synthesis. Researchers have explored its potential as a building block for constructing more complex molecules with diverse biological activities. For instance, recent studies have highlighted its role in developing novel inhibitors for kinases and other enzymes involved in disease pathways. These findings underscore its importance as a valuable tool in drug discovery.

Moreover, advancements in computational chemistry have allowed scientists to predict the behavior of this compound under various conditions. Molecular modeling techniques have provided insights into its solubility, permeability, and interactions with biological membranes. These computational studies have complemented experimental work, accelerating the development of this compound into clinically relevant drugs.

In conclusion, (3R)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-3-{(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid represents a cutting-edge molecule with immense potential in organic synthesis and drug development. Its unique structure, stereochemistry, and functional groups make it an invaluable asset for researchers seeking to design innovative therapeutic agents. As ongoing research continues to uncover new applications and optimizations for this compound, its role in advancing medical science is expected to grow significantly.

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